AC708: A Selective CSF1R Inhibitor for Research in Oncology and Inflammation
AC708: A Selective CSF1R Inhibitor for Research in Oncology and Inflammation
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AC708, a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). AC708, also known as PLX73086, has been investigated for its potential therapeutic applications in oncology and inflammatory diseases due to its ability to modulate macrophage activity. This document details the mechanism of action, quantitative in vitro and in vivo data, and relevant experimental protocols for researchers interested in utilizing AC708 as a research tool.
Introduction to AC708 and its Target: CSF1R
Colony-Stimulating Factor 1 (CSF-1) and its receptor, CSF1R (also known as c-FMS), are pivotal regulators of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including monocytes, macrophages, and osteoclasts. The CSF1/CSF1R signaling axis is implicated in the pathology of various diseases. In cancer, tumor-associated macrophages (TAMs), which are dependent on CSF1R signaling, can promote tumor growth, angiogenesis, and metastasis. In inflammatory conditions, macrophages can contribute to tissue damage.
AC708 is a small molecule inhibitor designed to selectively target the kinase activity of CSF1R. By blocking this signaling pathway, AC708 can reduce the number and pro-tumorigenic/pro-inflammatory functions of macrophages, making it a valuable tool for preclinical research in these areas.
Mechanism of Action
AC708 is an ATP-competitive inhibitor of the CSF1R tyrosine kinase. It binds to the ATP-binding pocket of the CSF1R kinase domain, preventing the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This blockade of CSF1R signaling leads to the inhibition of macrophage survival and proliferation.
CSF1R Signaling Pathway
The binding of CSF-1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activates downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation.
Caption: CSF1R Signaling Pathway and Inhibition by AC708.
Quantitative Data
The following tables summarize the reported in vitro and in vivo activity of AC708.
Table 1: In Vitro Potency of AC708
| Assay Type | Cell Line / System | Ligand | IC50 (nM) | Reference |
| CSF1R Phosphorylation | - | CSF-1 | 26 | [1] |
| CSF1R Phosphorylation | - | IL-34 | 33 | [1] |
| Cell Viability | M-NFS-60 | CSF-1 | 38 | [1] |
| Cell Viability | M-NFS-60 | IL-34 | 40 | [1] |
| Osteoclast Differentiation | Primary Human Osteoclasts | CSF-1 | 15 | [1] |
| MCP-1 Release | Enriched Human Monocytes | CSF-1 | 93 | [1] |
| MCP-1 Release | Enriched Human Monocytes | IL-34 | 88 | [1] |
Table 2: Kinase Selectivity of AC708
AC708 demonstrates significant specificity for CSF1R over closely related kinases.
| Kinase | Description | Selectivity vs. CSF1R | Reference |
| PDGFRα | Platelet-Derived Growth Factor Receptor Alpha | Selective | [1] |
| PDGFRβ | Platelet-Derived Growth Factor Receptor Beta | Selective | [1] |
| FLT3 | FMS-like Tyrosine Kinase 3 | Selective | [1] |
| KIT | Stem Cell Factor Receptor | Selective | [1] |
Note: A comprehensive kinome-wide selectivity profile for AC708 is not publicly available.
Table 3: In Vivo Efficacy of AC708
| Animal Model | Assay | Dosing | Result | Reference |
| Mouse | Intraperitoneal M-NFS-60 Growth | 100 mg/kg | >80% reduction in cell number | [1] |
| Mouse | CSF-1-mediated MCP-1 Release | 100 mg/kg | 60% inhibition | [1] |
| Mouse (Tg2541 tauopathy model) | Chronic treatment | 200 mg/kg (oral) | Used as a non-brain penetrant CSF1R inhibitor to assess peripheral effects. | [2] |
Note: Detailed pharmacokinetic data for AC708 are not publicly available.
Table 4: IC50 Values of Benchmark CSF1R Inhibitors
For comparison, the IC50 values of other commonly used CSF1R inhibitors are provided below.
| Inhibitor | CSF1R IC50 (nM) | Reference |
| GW2580 | - | [1] |
| Ki-20227 | 2 | [3] |
Experimental Protocols
The following are generalized protocols for assays relevant to the study of AC708. Researchers should optimize these protocols for their specific experimental conditions.
CSF1R Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of AC708 on CSF1R kinase activity.
Caption: Generalized Workflow for a CSF1R Kinase Inhibition Assay.
Protocol:
-
Reagent Preparation: Prepare kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of recombinant human CSF1R, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Compound Preparation: Prepare a serial dilution of AC708 in DMSO, and then dilute in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and diluted AC708.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which quantifies ADP production.
-
Data Analysis: Plot the percentage of inhibition against the AC708 concentration to determine the IC50 value.
M-NFS-60 Cell Proliferation Assay
This assay assesses the effect of AC708 on the proliferation of the CSF-1-dependent murine myelogenous leukemia cell line, M-NFS-60.
Protocol:
-
Cell Culture: Culture M-NFS-60 cells in RPMI-1640 medium supplemented with 10% FBS and murine CSF-1.
-
Cell Seeding: Wash the cells to remove CSF-1 and seed them in a 96-well plate in a medium containing a low concentration of serum.
-
Treatment: Add serial dilutions of AC708 and a fixed concentration of CSF-1 or IL-34 to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® or MTT.
-
Data Analysis: Calculate the IC50 value by plotting cell viability against the inhibitor concentration.
Osteoclast Differentiation Assay
This assay evaluates the impact of AC708 on the differentiation of primary human monocytes into osteoclasts.
Protocol:
-
Monocyte Isolation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).
-
Cell Seeding: Plate the monocytes in a 96-well plate in α-MEM supplemented with 10% FBS.
-
Differentiation and Treatment: Differentiate the monocytes into osteoclasts by adding M-CSF and RANKL to the culture medium. Concurrently, treat the cells with serial dilutions of AC708.
-
Incubation and Media Change: Incubate the cells for 7-10 days, changing the medium with fresh cytokines and AC708 every 2-3 days.
-
TRAP Staining: Fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
Quantification: Count the number of TRAP-positive multinucleated cells (osteoclasts) in each well. Determine the IC50 for the inhibition of osteoclast differentiation.
MCP-1 Release Assay
This assay measures the effect of AC708 on the release of the chemokine MCP-1 from human monocytes stimulated with CSF-1 or IL-34.
Protocol:
-
Monocyte Enrichment: Enrich human monocytes from PBMCs.
-
Cell Seeding: Seed the enriched monocytes in a 96-well plate.
-
Treatment and Stimulation: Pre-incubate the cells with serial dilutions of AC708 for 1 hour. Then, stimulate the cells with CSF-1 or IL-34.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of MCP-1 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the IC50 for the inhibition of MCP-1 release.
In Vivo M-NFS-60 Xenograft Model
This model assesses the in vivo efficacy of AC708 in inhibiting the growth of CSF-1-dependent tumors.
Protocol:
-
Cell Implantation: Inject M-NFS-60 cells intraperitoneally into immunocompromised mice.
-
Treatment: Administer AC708 or vehicle control to the mice daily via oral gavage, starting the day after cell implantation.
-
Monitoring: Monitor the health and body weight of the mice throughout the study.
-
Endpoint: After a predetermined period (e.g., 10-14 days), euthanize the mice and collect the intraperitoneal cells.
-
Tumor Burden Assessment: Quantify the number of M-NFS-60 cells to determine the tumor burden.
-
Data Analysis: Compare the tumor burden in the AC708-treated group to the vehicle control group to assess the percentage of tumor growth inhibition.
Structure-Activity Relationship (SAR) of Pyrimidine-Based CSF1R Inhibitors
While specific SAR data for AC708 is not publicly available, analysis of related pyrimidine-based CSF1R inhibitors provides general insights into the structural features important for activity and selectivity.
-
Hinge-Binding Moiety: The pyrimidine core often serves as a scaffold that forms hydrogen bonds with the hinge region of the kinase domain.
-
Hydrophobic Pockets: Substituents on the pyrimidine core are designed to occupy and interact with hydrophobic pockets within the ATP-binding site, contributing to potency.
-
Solvent-Exposed Region: Modifications in the solvent-exposed region of the molecule can be used to modulate pharmacokinetic properties such as solubility and metabolic stability without significantly affecting kinase inhibitory activity.
Summary and Conclusion
AC708 is a potent and selective inhibitor of CSF1R with demonstrated activity in both in vitro and in vivo models. Its ability to inhibit CSF1R phosphorylation, reduce the viability of CSF-1-dependent cells, and suppress osteoclast differentiation and macrophage-mediated cytokine release makes it a valuable research tool for investigating the role of the CSF1/CSF1R axis in cancer and inflammatory diseases. The provided data and generalized protocols offer a foundation for researchers to design and conduct experiments using AC708. Further investigation into its full kinome selectivity and pharmacokinetic profile would be beneficial for a more complete understanding of its properties.
